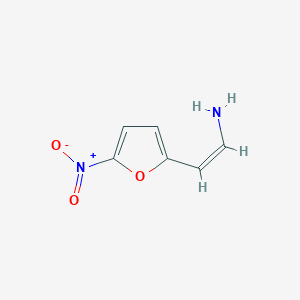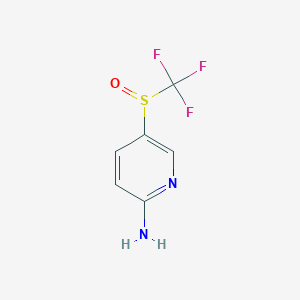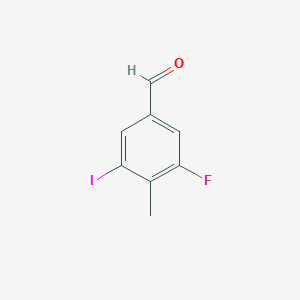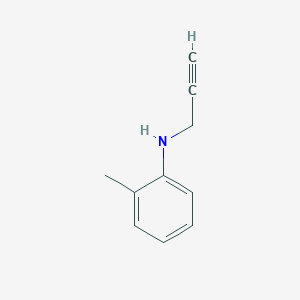
2-Chloro-3-(1,3-dioxolan-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the second position and a 1,3-dioxolane ring at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents like alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Alkaline silver nitrate in ethanol is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Chloro-3-(1,3-dioxolan-2-yl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is attributed to the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases and subsequent apoptosis of cancer cells .
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Comparison: Compared to its analogs, 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
2-chloro-3-(1,3-dioxolan-2-yl)quinoline |
InChI |
InChI=1S/C12H10ClNO2/c13-11-9(12-15-5-6-16-12)7-8-3-1-2-4-10(8)14-11/h1-4,7,12H,5-6H2 |
Clave InChI |
ZYXCBCAQGHGOIP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)

![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)


![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)


![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)





